molecular formula C6H5BrClNO2S B13194589 (3-Bromopyridin-4-yl)methanesulfonyl chloride

(3-Bromopyridin-4-yl)methanesulfonyl chloride

Cat. No.: B13194589
M. Wt: 270.53 g/mol
InChI Key: MDKMXTHQGIDLBF-UHFFFAOYSA-N
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Description

(3-Bromopyridin-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a methanesulfonyl chloride group (-SO₂Cl) attached to a 3-bromo-substituted pyridine ring. This structure combines the electrophilic reactivity of the sulfonyl chloride moiety with the electronic and steric effects of the bromopyridinyl group. Sulfonyl chlorides are widely used in organic synthesis as intermediates for forming sulfonamides, sulfonate esters, and other functional groups.

Properties

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.53 g/mol

IUPAC Name

(3-bromopyridin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H5BrClNO2S/c7-6-3-9-2-1-5(6)4-12(8,10)11/h1-3H,4H2

InChI Key

MDKMXTHQGIDLBF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CS(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopyridin-4-yl)methanesulfonyl chloride typically involves the reaction of 3-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Bromopyridine+Methanesulfonyl chloride(3-Bromopyridin-4-yl)methanesulfonyl chloride\text{3-Bromopyridine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 3-Bromopyridine+Methanesulfonyl chloride→(3-Bromopyridin-4-yl)methanesulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The bromine atom can be involved in oxidation or reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base such as potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

(3-Bromopyridin-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromopyridin-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The bromine atom can also participate in various reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Table 1: Comparison of Sulfonyl Chlorides

Compound Structure Reactivity with NaOH Decomposition Products Key Hazards
Methanesulfonyl chloride CH₃SO₂Cl Highly reactive at RT* SOₓ, CO, CO₂ Corrosive, acute toxicity (oral/dermal/inhalation), environmental hazards
Benzenesulfonyl chloride C₆H₅SO₂Cl Requires reflux* SOₓ, HCl Corrosive, slower hydrolysis
p-Toluenesulfonyl chloride CH₃C₆H₄SO₂Cl Requires prolonged stirring* SOₓ, HCl Similar to benzenesulfonyl chloride
(3-Bromopyridin-4-yl)methanesulfonyl chloride C₅H₃BrNCH₂SO₂Cl Inferred moderate reactivity Expected : SOₓ, HBr, pyridine derivatives Hypothesized : Enhanced toxicity due to bromine and pyridine

*RT = Room temperature. Reactivity data from .

  • Reactivity with Nucleophiles: Methanesulfonyl chloride reacts rapidly with NaOH at room temperature due to its small size and high electrophilicity. Bulky aryl groups in benzenesulfonyl and p-toluenesulfonyl chlorides reduce reactivity, necessitating reflux or prolonged stirring. However, steric hindrance from the pyridine ring could offset this effect.
  • Stability :
    Methanesulfonyl chloride is sensitive to light and moisture, decomposing into sulfur oxides (SOₓ) and carbon oxides. The bromopyridinyl group in the target compound may introduce photolytic instability or aromatic stabilization, depending on substituent interactions.

Hazard Profiles

  • Methanesulfonyl chloride is classified as acutely toxic (H301, H311, H330), corrosive (H314), and hazardous to aquatic life (H402, H412).
  • Aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride) share corrosion risks but exhibit lower acute toxicity due to reduced volatility.

Handling and Environmental Impact

All sulfonyl chlorides require strict PPE (gloves, goggles, respirators) and precautions against moisture. The target compound’s bromine and pyridine moieties may necessitate additional measures:

  • Waste disposal : Hydrolysis with NaOH is expected, but bromine release (as HBr) requires neutralization.
  • Environmental persistence: Brominated compounds often exhibit longer environmental persistence than non-halogenated analogs, increasing ecological risks.

Biological Activity

(3-Bromopyridin-4-yl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in drug discovery.

Chemical Structure and Properties

Molecular Formula: C7H7BrClNO2S
Molecular Weight: 256.65 g/mol
IUPAC Name: this compound
SMILES Notation: C(S(=O)(=O)Cl)C1=C(N=C(C=C1)Br)C=O

The compound features a brominated pyridine ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. This property allows it to modify proteins and enzymes, potentially leading to inhibition or activation of specific biological pathways. The sulfonyl group can participate in nucleophilic substitutions, which are critical in drug-receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular signaling.
  • Protein Modification: By modifying amino acids in proteins, it can alter their function and stability.
  • Receptor Interaction: The bromine atom enhances the lipophilicity of the molecule, facilitating better interaction with lipid membranes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases, leading to programmed cell death.

Cell Line IC50 (µM)
MCF-715
HeLa20

Case Studies

  • Case Study on Anticancer Activity:
    A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and cervical cancer models. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
  • Case Study on Antimicrobial Efficacy:
    Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating persistent infections.

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